Cas no 90-59-5 (3,5-Dibromosalicylaldehyde)

3,5-Dibromosalicylaldehyde is a brominated derivative of salicylaldehyde, featuring bromine substituents at the 3 and 5 positions of the aromatic ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, chelating ligands, and pharmaceutical precursors. Its electron-withdrawing bromine groups enhance reactivity, making it valuable for cross-coupling reactions and coordination chemistry. The aldehyde functionality allows for further functionalization, enabling the synthesis of complex molecular architectures. With high purity and stability, 3,5-Dibromosalicylaldehyde is a reliable reagent for research and industrial applications in medicinal chemistry, materials science, and catalysis.
3,5-Dibromosalicylaldehyde structure
3,5-Dibromosalicylaldehyde structure
Product Name:3,5-Dibromosalicylaldehyde
CAS No:90-59-5
MF:C7H4Br2O2
MW:279.913460731506
MDL:MFCD00003318
CID:34570
PubChem ID:7024
Update Time:2025-05-19

3,5-Dibromosalicylaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-2-hydroxybenzaldehyde
    • 3,5-Dibromosalicyladehyde
    • 3,5-Dibromosalicylaldehyde
    • Dalyde
    • Benzaldehyde, 3,5-dibromo-2-hydroxy-
    • 3,5-Dibromosalicylaldeyde
    • 2-Hydroxy-3,5-dibromobenzaldehyde
    • 3,5-DIBROMOSILICYLALDEHYDE
    • 7A260PBI3A
    • JHZOXYGFQMROFJ-UHFFFAOYSA-N
    • 3,5-DIBROMO SALICYCLIC ALDEHYDE
    • Salicylaldehyde, 3,5-dibromo- (6CI,7CI,8CI)
    • Salicylaldehyde, 3,5-dibromo-
    • PD139179
    • 90-59-5
    • InChI=1/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11
    • 9P-929
    • Salicylaldehyde,5-dibromo-
    • FT-0614520
    • DTXSID1021796
    • Benzaldehyde,5-dibromo-2-hydroxy-
    • BCP06387
    • MFCD00003318
    • Dembrexine Hydrochloride Monohydrate Imp. C (EP); Dembrexine Imp. C (EP); 3,5-Dibromo-2-hydroxybenzaldehyde; Dembrexine Hydrochloride Monohydrate Impurity C; Dembrexine Impurity C
    • BBL023734
    • F15422
    • STK198699
    • BDBM111000
    • F0910-0109
    • 3,5-dibrom-2-hydroxybenzaldehyd
    • NSC-6221
    • 3,5-DIBROMOSALICYLALDEHYDE [MI]
    • J-511255
    • 3,5-Dibromosalicylaldehyde, 98%
    • SCHEMBL2120180
    • A843591
    • LS-24984
    • Q27266799
    • UNII-7A260PBI3A
    • CS-0013288
    • AKOS000268598
    • EINECS 202-003-4
    • BRN 1424739
    • SY036779
    • US8614253, .3-31
    • SR-01000883702
    • SR-01000883702-1
    • Z57313905
    • CHEMBL229251
    • 3,5-dibromo-salicylaldehyde
    • 3,5-Dibromo-2-hydroxybenzaldehyd
    • C7H4Br2O2
    • EN300-18188
    • AMY31488
    • D0188
    • 3-08-00-00188 (Beilstein Handbook Reference)
    • 2-[4-(dipropylsulfamoyl)benzoyl]oxybenzoic acid;3,5-Dibromosalicylaldehyde
    • NSC 6221
    • NSC6221
    • AC-15254
    • 4,6-Dibromo-2-formylphenol; Dalyde; NSC 6221
    • 3,5-Dibromo-2-hydroxybenzaldehyde (ACI)
    • Salicylaldehyde, 3,5-dibromo- (6CI, 7CI, 8CI)
    • 1-Formyl-2-hydroxy-3,5-dibromobenzene
    • 2,4-Dibromo-6-formylphenol
    • 4,6-Dibromo-2-formylphenol
    • 3,5-dibromsalicylaldehyd
    • DTXCID601796
    • Salicylaldehyde, 3,5-dibromo-(6CI,7CI,8CI)
    • NS00039365
    • DB-022011
    • MDL: MFCD00003318
    • Inchi: 1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
    • InChI Key: JHZOXYGFQMROFJ-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=C(Br)C=C(Br)C=1
    • BRN: 1424739

Computed Properties

  • Exact Mass: 277.85800
  • Monoisotopic Mass: 277.857805
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 3

Experimental Properties

  • Color/Form: Yellow to yellow brown crystalline powder
  • Density: 1.9661 (rough estimate)
  • Melting Point: 81.0 to 85.0 deg-C
  • Boiling Point: 261.2 °C at 760 mmHg
  • Flash Point: 111.7 °C
  • Refractive Index: 1.4970 (estimate)
  • Solubility: methanol: soluble25mg/mL, clear, yellow to brown
  • Water Partition Coefficient: Soluble in methanol 25 mg/mL. Insoluble in water.
  • PSA: 37.30000
  • LogP: 2.72970
  • Merck: 3027
  • Sensitiveness: Air Sensitive

3,5-Dibromosalicylaldehyde Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335,H400
  • Warning Statement: P261,P273,P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S24/25
  • RTECS:CU5609000
  • Hazardous Material Identification: Xi Xn
  • HazardClass:9
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

3,5-Dibromosalicylaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3,5-Dibromosalicylaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridinium, 1-hexadecyl-, (tribromide) (1:1) Solvents: Water ;  15 min, rt
Reference
Synthesis of cetylpyridiniumtribromide (CetPyTB) reagent by noble synthetic route and bromination of organic compounds using CetPyTB
Sharma, Sushil Kumar; Agarwal, D. D., Chemistry International, 2015, 1(4), 164-173

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Sodium dodecyl sulfate Solvents: Water ;  15 min, 25 °C
Reference
Aqueous Bromination Method for the Synthesis of Industrially-Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS)
Kumar, Lalit; Mahajan, Tanu; Agarwal, Dau Dayal, Industrial & Engineering Chemistry Research, 2012, 51(5), 2227-2234

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine ,  Aluminum bromide Solvents: Water ;  25 min, 25 °C
Reference
A direct and simplistic bromination of commercially important organic compounds in aqueous media by eco-friendly AlBr3-Br2 reagent system
Sharma, Sushil Kumar; Agarwal, D. D., Chemistry International, 2015, 1(3), 107-117

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine ,  Calcium bromide Solvents: Acetonitrile ,  Water ;  2 - 3 min, 25 °C; 10 min, 25 °C
1.2 Reagents: Water ;  25 °C
Reference
Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br2 System as an Instant and Renewable Brominating Reagent
Kumar, Lalit; Mahajan, Tanu; Sharma, Vivek; Agarwal, Dau Dayal, Industrial & Engineering Chemistry Research, 2011, 50(2), 705-712

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
A new process for the bromination of aromatic amines and phenols
Zhang, Ming; Zhang, Rong-Li, Yingyong Huaxue, 2010, 27(3), 370-372

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Pyridinium tribromide ;  2 h, 50 °C
1.2 Solvents: Water ;  cooled
Reference
Antiangiogenic versus cytotoxic activity in analogues of aeroplysinin-1
Cordoba, Ruben; Tormo, Nelida Salvador; Medarde, Antonio Fernandez; Plumet, Joaquin, Bioorganic & Medicinal Chemistry, 2007, 15(15), 5300-5315

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ;  5 h, 25 - 30 °C
Reference
Simple way to synthesize halogenated salicyladehydes
Li, Feng; Sun, Lian-jie; Gao, Wen-tao, Bohai Daxue Xuebao, 2012, 33(1), 32-36

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridinium tribromide ;  2 h, 50 °C
Reference
Camphor-Based Schiff Base Of 3-Endo-Aminoborneol (SBAB): Novel Ligand for Vanadium-Catalyzed Asymmetric Sulfoxidation and Subsequent Kinetic Resolution
Chuo, Ting Hung; Boobalan, Ramalingam; Chen, Chinpiao, ChemistrySelect, 2016, 1(10), 2174-2180

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium bromide Catalysts: Vanadate(2-), diaquabis(glycinato-κO)dioxo[μ-(peroxy-κO:κO′)]diperoxydi-, dihydr… Solvents: Water
Reference
Bromination mediated by a vanadium(V)-peroxo complex [V2O2(O2)3(GlyH)2(H2O)2] (GlyH = glycine): a functional model for the enzyme bromoperoxidase
Bhattacharjee, Manish; Ganguly, Somenath; Mukherjee, Joy, Journal of Chemical Research, 1995, (2), 80-1

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  30 - 40 °C; 2.5 h, 30 - 40 °C
Reference
Synthesis of chiral tridentate schiff-base ligands and their catalytic research for asymmetric Henry reaction
Song, Qing-bao; Xia, Ting; An, Xiao-xia, Zhejiang Gongye Daxue Xuebao, 2014, 42(1), 73-76

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C; 1.5 h, 30 - 40 °C
Reference
Synthesis of a new chiral tridentate schiff-base ligand
Zhou, Xiao-cong; Song, Qing-bao, Zhejiang Huagong, 2012, 43(10), 19-20

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ;  1 h, 30 - 40 °C
Reference
Synthesis of 3,5-dibromosalicylaldehyde isonicotinoylhydrazone
Jiang, Yuan-liang; Yang, Hua, Liaoning Shifan Daxue Xuebao, 2004, 27(1), 60-61

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C; 1.5 h, 30 - 40 °C
Reference
Synthesis and fungicidal activities of 4-(tert-butyl)-5-benzyl-2-(benzylimino)thiazoles
Yang, Lin-tao; Qin, Zhi; Chen, Ping; Hu, Ai-xi, Yingyong Huaxue, 2010, 27(6), 664-668

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Tetrahydrofuran ;  15 min
1.2 4 h, reflux
Reference
Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide
Wang, Xiaoqian ; Huang, Yang; Xie, Xiaoyu; Liu, Yan; Huo, Ziyu; et al, Nature Communications, 2023, 14(1),

Production Method 15

Reaction Conditions
1.1 Catalysts: Graphene (oxide) Solvents: Water ;  rt
1.2 Reagents: Bromine ,  Oxygen ;  rt; 15 min, rt
Reference
Graphene Oxide Promoted Oxidative Bromination of Anilines and Phenols in Water
Ghorpade, Prashant Vasantrao; Pethsangave, Dattatray Appasha; Some, Surajit ; Shankarling, Ganapati Subray, Journal of Organic Chemistry, 2018, 83(14), 7388-7397

Production Method 16

Reaction Conditions
1.1 Reagents: Bromine ,  Calcium bromide Solvents: Water ;  2 - 3 min, 25 °C; 20 min, 25 °C
Reference
An instant and facile bromination of industrially-important aromatic compounds in water using recyclable CaBr2-Br2 system
Kumar, Lalit; Mahajan, Tanu; Agarwal, D. D., Green Chemistry, 2011, 13(8), 2187-2196

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide ,  Hydrogen bromide
Reference
Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromine
Sadiqov, O. A., Kimya Problemlari, 2009, (4), 676-679

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium peroxoborate ,  Potassium bromide Catalysts: Sodium metavanadate Solvents: Acetic acid
Reference
Synthetic methods. 9. Regioselective catalytic halogenation of aromatic substrates
Bandgar, B. P.; Nigal, Neeta J. Miss, Synthetic Communications, 1998, 28(17), 3225-3229

Production Method 19

Reaction Conditions
1.1 Reagents: Bromine ,  Aluminum bromide Solvents: Water ;  14 min, rt
Reference
Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system
Sharma, Sushil Kumar, Chemistry International, 2015, 1(1), 60-70

3,5-Dibromosalicylaldehyde Raw materials

3,5-Dibromosalicylaldehyde Preparation Products

3,5-Dibromosalicylaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90-59-5)3,5-Dibromosalicylaldehyde
Order Number:A843591
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):206.0/351.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90-59-5)3,5-二溴水杨醛
Order Number:LE2338440
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
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Additional information on 3,5-Dibromosalicylaldehyde

Comprehensive Overview of 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5): Properties, Applications, and Industry Insights

3,5-Dibromosalicylaldehyde (CAS No. 90-59-5) is a halogenated aromatic aldehyde widely recognized for its versatile applications in organic synthesis, pharmaceutical intermediates, and material science. With the molecular formula C7H4Br2O2, this compound features a salicylaldehyde backbone substituted with two bromine atoms at the 3 and 5 positions, enhancing its reactivity and utility in cross-coupling reactions. Its distinct structural properties make it a valuable building block for synthesizing complex molecules, particularly in the development of fluorescent probes, ligands for catalysis, and agrochemical derivatives.

In recent years, the demand for 3,5-Dibromosalicylaldehyde has surged due to its role in designing advanced organic materials. Researchers are increasingly exploring its potential in supramolecular chemistry and metal-organic frameworks (MOFs), where its aldehyde group facilitates Schiff base formation. This aligns with the growing interest in sustainable chemistry and green synthesis, as industries seek eco-friendly alternatives for traditional reagents. Notably, its compatibility with microwave-assisted synthesis and flow chemistry techniques has further amplified its relevance in modern laboratories.

The compound’s physicochemical properties, such as a melting point of 108–112°C and solubility in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), make it adaptable to diverse reaction conditions. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity, a critical factor for applications in high-precision pharmaceuticals. Users frequently search for "3,5-Dibromosalicylaldehyde synthesis" or "CAS 90-59-5 safety data," reflecting the need for detailed technical guidance and regulatory compliance.

From an industrial perspective, 3,5-Dibromosalicylaldehyde is pivotal in producing photoactive compounds and corrosion inhibitors. Its derivatives are investigated for optoelectronic devices, such as OLEDs, where bromine’s heavy-atom effect can enhance phosphorescence. Additionally, its role in antimicrobial agents has gained attention amid rising concerns over antibiotic resistance, a hot topic in public health discussions. Manufacturers often highlight its low environmental persistence compared to polyhalogenated analogs, addressing sustainability queries.

Quality control protocols for CAS 90-59-5 emphasize stringent storage conditions—typically under inert atmospheres at low temperatures—to prevent degradation. Suppliers increasingly provide certificates of analysis (CoA) and material safety data sheets (MSDS) to meet regulatory standards like REACH and FDA guidelines. Searches for "buy 3,5-Dibromosalicylaldehyde" often correlate with vendor comparisons, underscoring the importance of reliability and scalability in procurement.

Emerging trends also link 3,5-Dibromosalicylaldehyde to computational chemistry and AI-driven drug discovery. Molecular docking studies leverage its structural motifs to design enzyme inhibitors, aligning with the pharmaceutical industry’s focus on targeted therapies. Furthermore, its use in academic research continues to expand, with publications citing its utility in asymmetric synthesis and chiral auxiliary development.

In summary, 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5) remains a cornerstone in synthetic chemistry, bridging fundamental research and industrial innovation. Its multifaceted applications, coupled with evolving methodologies, ensure its prominence in addressing contemporary scientific challenges while adhering to environmental and safety benchmarks.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-59-5)3,5-Dibromosalicylaldehyde
A843591
Purity:99%/99%
Quantity:500g/1kg
Price ($):206.0/351.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-59-5)3,5-二溴水杨醛
LE2338440
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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